
Mercury(I) nitrate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(I) nitrate dihydrate, also known as mercurous nitrate dihydrate, is an inorganic compound with the chemical formula Hg₂(NO₃)₂·2H₂O. It is a colorless crystalline solid that is slightly soluble in water and reacts with it. This compound is primarily used as a precursor to other mercury(I) compounds and has applications in various chemical processes.
Preparation Methods
Mercury(I) nitrate dihydrate can be synthesized by reacting elemental mercury with dilute nitric acid. The reaction must be carefully controlled to avoid the formation of mercury(II) nitrate, which occurs with concentrated nitric acid. The reaction is as follows:
[ 2Hg + 2HNO₃ + 2H₂O \rightarrow Hg₂(NO₃)₂·2H₂O + H₂ ]
In industrial settings, the production of this compound involves similar methods but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
Mercury(I) nitrate dihydrate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to mercury(II) nitrate in the presence of strong oxidizing agents.
Reduction: It acts as a reducing agent and can be oxidized upon contact with air.
Disproportionation: When heated or exposed to light, this compound undergoes disproportionation to form elemental mercury and mercury(II) nitrate[ Hg₂(NO₃)₂ \rightarrow Hg + Hg(NO₃)₂ ]
Common reagents used in these reactions include nitric acid and other oxidizing or reducing agents. The major products formed from these reactions are elemental mercury and mercury(II) nitrate.
Scientific Research Applications
Mercury(I) nitrate dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids.
Biology: Its reducing properties are utilized in various biological assays and experiments.
Medicine: Historically, mercury compounds have been used in medicine, although their use has declined due to toxicity concerns.
Mechanism of Action
The mechanism of action of mercury(I) nitrate dihydrate involves its ability to act as a reducing agent. It can donate electrons to other substances, thereby reducing them while itself being oxidized. This property is utilized in various chemical reactions and processes. The molecular targets and pathways involved include interactions with other chemical species that can accept electrons.
Comparison with Similar Compounds
Mercury(I) nitrate dihydrate can be compared with other mercury(I) compounds such as:
Mercury(I) chloride (Hg₂Cl₂):
Mercury(I) bromide (Hg₂Br₂): Used in analytical chemistry and has similar chemical behavior.
Mercury(I) iodide (Hg₂I₂): Known for its use in chemical synthesis and analysis.
This compound is unique due to its specific nitrate anion, which imparts different reactivity and solubility properties compared to other mercury(I) halides.
Properties
Molecular Formula |
H4HgNO5 |
|---|---|
Molecular Weight |
298.63 g/mol |
IUPAC Name |
mercury(1+);nitrate;dihydrate |
InChI |
InChI=1S/Hg.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+1;-1;; |
InChI Key |
ATCUIRAXLLLAAL-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].O.O.[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


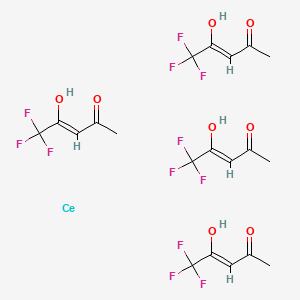
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B15129174.png)
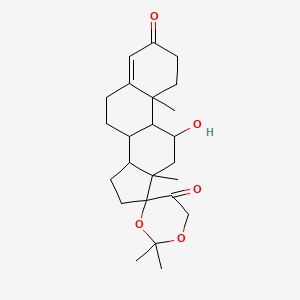

![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)
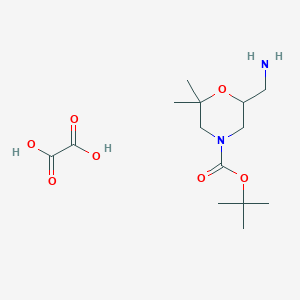
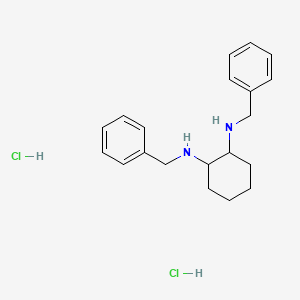
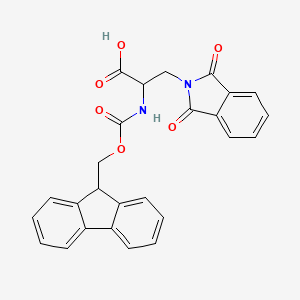

![6-[({6-[(Acetyloxy)methyl]-3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)methyl]-3,4,5-trihydroxyoxan-2-yl 10-[(4,5-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129234.png)


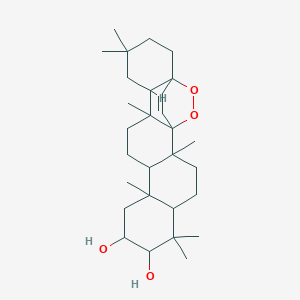
![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
